molecular formula C20H23N5O4 B2781167 methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-16-5

methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2781167
CAS RN: 877616-16-5
M. Wt: 397.435
InChI Key: VAOUYDSBTSVHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Potential Applications

  • Synthesis of Acyclic Nucleotide Analogues : A study by Alexander et al. (2000) discusses the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing techniques that could potentially apply to synthesizing compounds similar to the one you mentioned. Although the paper does not detail specific applications, the methodology contributes to understanding nucleotide analogue synthesis, which is crucial in drug development and biochemical research (Alexander et al., 2000).

  • Reactivity of Acetate Esters with N-containing Alcohols : Research by Determann and Merz (1969) explores the reactivity of acetate esters with nitrogen-containing alcohols, including purine derivatives. This work provides foundational knowledge on chemical reactivity that could inform the synthesis or modification of complex molecules like the one (Determann & Merz, 1969).

  • Methylglyoxal in Food and Living Organisms : While not directly related, the study by Nemet et al. (2006) on methylglyoxal's formation and effects provides a context for understanding the biochemical interactions and potential implications of methyl groups in biological systems. This research can indirectly inform studies on similar compounds (Nemet et al., 2006).

  • Polyurethanes with Nonlinear Optical Chromophores : Lee and Park (2002) synthesized novel polyurethanes containing a nonlinear optical chromophore, demonstrating the application of advanced materials science in creating compounds with specific physical properties. Such research might parallel the development of materials or drugs based on purine derivatives (Lee & Park, 2002).

properties

IUPAC Name

methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13-9-23(11-14-7-5-4-6-8-14)19-21-17-16(24(19)10-13)18(27)25(12-15(26)29-3)20(28)22(17)2/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUYDSBTSVHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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